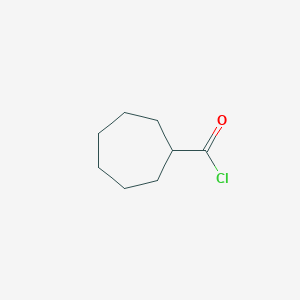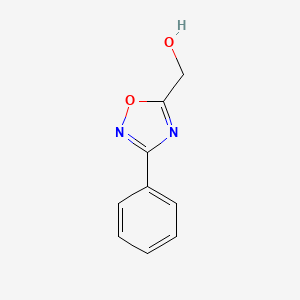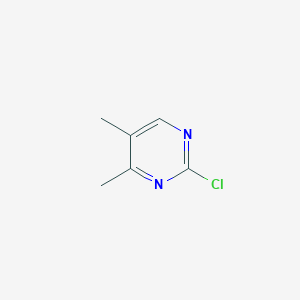
4,4'-Diethynylbiphenyl
概要
説明
4,4’-Diethynylbiphenyl is an organic compound with the molecular formula C16H10. It is characterized by two ethynyl groups attached to the para positions of a biphenyl core. This compound is known for its rigid linear structure and extended conjugation, making it a valuable building block in various chemical applications .
作用機序
Target of Action
4,4’-Diethynylbiphenyl (DEBP) is a rigid linear biphenyl ligand with extended conjugation of ethynyl functional groups on both ends . It primarily targets Covalent Organic Frameworks (COFs) and is used as a linker in these frameworks . COFs are a class of porous polymers that have potential applications in gas storage, catalysis, and sensing .
Mode of Action
DEBP interacts with its targets through its ethynyl functional groups. These groups allow DEBP to form strong covalent bonds with the nodes of the COFs, creating a stable and rigid framework . This interaction results in the formation of a microporous organic polymer, known as DEBP-BMOP .
Biochemical Pathways
The primary biochemical pathway affected by DEBP is the formation of COFs. DEBP acts as a linker in the formation of these frameworks, contributing to their stability and rigidity . Additionally, DEBP-BMOP has been shown to be involved in the selective sensing and capture of fluoride ions .
Result of Action
The action of DEBP results in the formation of stable and rigid COFs. One specific result is the creation of DEBP-BMOP, a Lewis acidic microporous organic polymer . DEBP-BMOP has been shown to selectively sense and capture fluoride ions, exhibiting a turn-on blue emission in aqueous mixtures with a detection limit of 2.6 μM .
Action Environment
The action of DEBP can be influenced by environmental factors. For instance, the efficiency of the fluoride ion sensing and capture by DEBP-BMOP can be affected by the presence of water and other ions in the environment . Additionally, the stability of the COFs formed with DEBP can be influenced by factors such as temperature and pressure.
生化学分析
Biochemical Properties
4,4’-Diethynylbiphenyl plays a significant role in biochemical reactions, particularly in the formation of donor-acceptor dyads. These dyads are crucial for generating long-lived charge separation in excited states, which is essential for applications such as artificial photosynthesis and solar cell technology . The compound interacts with various enzymes and proteins, including those involved in electron transfer processes. The nature of these interactions often involves weak C-H.π (ring) interactions and C≡C-H.π (alkyne) contacts, which contribute to the formation of a three-dimensional network structure .
Cellular Effects
The effects of 4,4’-Diethynylbiphenyl on cells and cellular processes are still under investigation. It is known that the compound can influence cell signaling pathways and gene expression. For instance, its role in forming donor-acceptor dyads suggests that it may impact cellular metabolism by altering electron transfer processes. Additionally, the compound’s interactions with proteins and enzymes could lead to changes in cellular function and metabolic flux .
Molecular Mechanism
At the molecular level, 4,4’-Diethynylbiphenyl exerts its effects through binding interactions with biomolecules. The compound’s ethynyl groups facilitate binding to specific sites on enzymes and proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular metabolism. The compound’s ability to form donor-acceptor dyads also plays a crucial role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Diethynylbiphenyl can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4,4’-Diethynylbiphenyl is relatively stable under standard laboratory conditions, but its long-term effects on cellular function are still being explored. In vitro and in vivo studies are needed to fully understand the temporal effects of this compound .
Dosage Effects in Animal Models
The effects of 4,4’-Diethynylbiphenyl vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing electron transfer processes. At high doses, it could potentially cause toxic or adverse effects. Threshold effects and the compound’s impact on metabolic pathways are critical areas of research to determine safe and effective dosages .
Metabolic Pathways
4,4’-Diethynylbiphenyl is involved in various metabolic pathways, particularly those related to electron transfer and energy production. The compound interacts with enzymes and cofactors that facilitate these processes. Its role in forming donor-acceptor dyads suggests that it may influence metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4,4’-Diethynylbiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is essential for optimizing the compound’s use in biochemical applications .
Subcellular Localization
4,4’-Diethynylbiphenyl’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions: 4,4’-Diethynylbiphenyl can be synthesized through several methods, including:
Suzuki Coupling Reaction: This method involves the reaction of 4,4’-dibromobiphenyl with ethynylboronic acid in the presence of a palladium catalyst and a base.
Sonogashira Coupling Reaction: This reaction uses 4,4’-dibromobiphenyl and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Industrial Production Methods: Industrial production of 4,4’-Diethynylbiphenyl typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield .
化学反応の分析
4,4’-Diethynylbiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form biphenyl diacetylene derivatives.
Polymerization: It can undergo oxidative polycondensation to form oligomers with alternating biphenyl and diacetylene chains.
Cycloaddition Reactions: It serves as a monomer in the cycloaddition reactions with epoxides and carbon dioxide to form cyclocarbonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Polymerization: Catalysts such as palladium and copper are used in Sonogashira coupling reactions.
Cycloaddition: Catalysts like metal porphyrins are employed.
Major Products:
- Biphenyl diacetylene derivatives
- Cyclocarbonates
- Conjugated polymers
科学的研究の応用
4,4’-Diethynylbiphenyl has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of conjugated polymers and covalent organic frameworks (COFs) .
- Biology: Its derivatives are explored for their potential in biological imaging and sensing .
- Medicine: Research is ongoing into its use in drug delivery systems due to its ability to form stable complexes with various drugs .
- Industry: It is used in the production of advanced materials such as photoluminescent probes, catalysts, and organic electronics .
類似化合物との比較
4,4’-Diethynylbiphenyl is unique due to its rigid linear structure and extended conjugation. Similar compounds include:
- 1,4-Diethynylbenzene: Lacks the biphenyl core, resulting in different electronic properties .
- 4,4’-Diethynyl-1,1’-biphenyl: Similar structure but with variations in substituent positions .
- 9,10-Diethynylanthracene: Contains an anthracene core, leading to different reactivity and applications .
These compounds differ in their electronic properties and reactivity, making 4,4’-Diethynylbiphenyl a unique and valuable compound in various fields of research and industry.
特性
IUPAC Name |
1-ethynyl-4-(4-ethynylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1-2,5-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJJMQSKDPNPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434139 | |
| Record name | 4,4'-DIETHYNYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38215-38-2 | |
| Record name | 4,4'-DIETHYNYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-Diethynylbiphenyl?
A1: The molecular formula of this compound is C16H10, and its molecular weight is 202.26 g/mol.
Q2: Are there any crystallographic studies on this compound?
A2: Yes, this compound crystallizes with four unique molecules in the asymmetric unit. The crystal structure is stabilized by weak C—H⋯π(ring) and C—H⋯π(alkyne) contacts. []
Q3: What are the solubility characteristics of this compound-based polymers?
A3: The solubility of this compound-based polymers varies depending on the polymerization method and the incorporated co-monomers. For instance, polymers synthesized by the addition reaction of aldothioketenes with 4,4′-Diethynylbiphenyl are soluble in DMSO and DMF, and partially soluble in acetone and methanol. [, ]
Q4: Can this compound be used to create porous materials?
A4: Absolutely. This compound is a key building block in the synthesis of covalent organic frameworks (COFs) and other porous organic polymers (MOPs). [, , ] For example, researchers have synthesized a bimodal micro/mesoporous COF using this compound and tetrakis-1,3,5,7-(4′-iodophenyl)adamantane via the Sonogashira coupling reaction. []
Q5: What applications do these porous materials have?
A5: These materials exhibit high surface areas, making them promising candidates for gas adsorption and storage. For instance, this compound-based assemblies of single-walled carbon nanotubes (SWNTs) demonstrate enhanced CO2 and H2 uptake capacities. [] Furthermore, they show promise as catalysts and catalyst supports. One study demonstrated the use of a this compound-derived COF as a support for palladium and gold nanoparticles for the hydrogenation of nitrostyrene. []
Q6: Does the presence of residual palladium from the synthesis of this compound-based COFs affect their catalytic properties?
A6: Interestingly, the remnant palladium catalyst within the COF pores remains accessible and catalytically active. It can be directly utilized for reactions like the hydrogenation of nitrostyrene. Additionally, depositing further palladium or gold onto these COFs enhances their catalytic activity compared to traditional carbon-supported catalysts. []
Q7: How is this compound used in polymer synthesis?
A7: this compound serves as a diyne monomer in various polymerization reactions. It readily undergoes polyaddition reactions with disilanes like 1,4-bis(dimethylsilyl)benzene in the presence of a rhodium catalyst to yield poly(silylenearylenevinylene)s. These polymers exhibit interesting optical properties, including blue light emission with high quantum yields. []
Q8: Can the stereochemistry of the resulting polymers be controlled during synthesis?
A8: Yes, the choice of reaction conditions and catalysts can influence the stereochemistry of the polymers. For example, using a rhodium catalyst like RhI(PPh3)3 in toluene at low temperatures yields cis-rich poly(silylenearylenevinylene)s, while higher temperatures lead to trans-rich polymers. These isomers exhibit different optical properties and can be interconverted by UV irradiation. [, ]
Q9: What other polymerization techniques are employed with this compound?
A9: Besides polyaddition, this compound is employed in metallacycle polymerization (MCP). For example, it reacts with CpCo(PPh3)2 to yield poly(4,4′-biphenylene 2,5-cobaltacyclopenta-2,4-dienylene), a π-conjugated organometallic polymer with distinct electronic and optical characteristics. []
Q10: Are there any other interesting polymerization reactions involving this compound?
A10: Yes, this compound undergoes copolymerization with N-(prop-1-yne-3-yl)-4-(piperidine-1-yl)-1,8-naphthalimide (PNPr) to generate fluorescent polymers. The resulting polymers retain the fluorescence of PNPr, which can be triggered by direct excitation or via energy transfer from the co-monomer units. []
Q11: What is the significance of decarbonylative polyaddition in this compound polymerization?
A11: This technique allows for the synthesis of novel conjugated polymers, specifically poly(arylene chlorovinylene)s (PACVs). Researchers have used rhodium-based catalysts to successfully achieve the decarbonylative polyaddition of this compound with aroyl chlorides. This method provides control over the regio- and stereoselectivity of the resulting polymers. []
Q12: What are the notable optical properties of this compound-based polymers?
A12: Polymers incorporating this compound display a range of optical properties, including fluorescence and aggregation-enhanced emission. For example, poly(silylenevinylene)s derived from this compound exhibit enhanced emission in the aggregated state compared to their solution counterparts, highlighting their potential in applications like chemosensors. []
Q13: What influences the emission properties of these polymers?
A13: The emission properties are closely tied to the polymer's structure, including the incorporated co-monomers and the stereochemistry of the polymer backbone. For instance, trans-rich poly(silylenearylenevinylene)s typically exhibit red-shifted absorption and emission compared to their cis counterparts. [] The presence of specific functional groups, like naphthalimide, can lead to efficient energy transfer and distinct emission profiles. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)





